CID 71366182
Description
Its characterization likely involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), as described in studies on compound identification and structural elucidation .
Properties
CAS No. |
51312-37-9 |
|---|---|
Molecular Formula |
ORbW |
Molecular Weight |
285.31 g/mol |
InChI |
InChI=1S/O.Rb.W |
InChI Key |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Rb] |
Origin of Product |
United States |
Preparation Methods
The preparation of 23-nordeoxycholic acid involves several synthetic routes and reaction conditions. One common method is the chemical modification of deoxycholic acid. This process typically involves the selective oxidation and reduction of specific functional groups on the deoxycholic acid molecule. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 23-nordeoxycholic acid can produce various hydroxylated derivatives.
Scientific Research Applications
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in digestion and metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of 23-nordeoxycholic acid involves its interaction with bile acid receptors in the liver and intestines. These receptors regulate the synthesis and secretion of bile acids, as well as the absorption of fats and cholesterol. The molecular targets and pathways involved include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1).
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes hypothetical or inferred properties of CID 71366182 alongside structurally analogous compounds, based on evidence from oscillatoxin derivatives and brominated nitro compounds:
| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Bioactivity |
|---|---|---|---|---|---|
| This compound (hypothetical) | Likely CₓHᵧBrNO₂ | ~200–250 (inferred) | Moderate aqueous | Bromine, nitro, heterocyclic | Potential enzyme inhibition (e.g., CYP) |
| Oscillatoxin D (101283546) | C₃₃H₅₂O₈ | 600.77 | Lipophilic | Macrolide, ether, ester | Cytotoxic, ion channel modulation |
| CAS 1033610-45-5 (59200652) | C₇H₈BrNO₂ | 218.05 | 0.864 mg/mL | Bromine, nitro, pyridine | CYP1A2 inhibition, high GI absorption |
| 30-Methyl-Oscillatoxin D (185389) | C₃₄H₅₄O₈ | 614.80 | Lipophilic | Methylated macrolide | Enhanced cytotoxicity vs. oscillatoxin D |
Key Observations :
- Structural Diversity : Oscillatoxins (macrolides) differ significantly from brominated nitroaromatics (e.g., CAS 1033610-45-5), suggesting this compound may occupy a distinct niche depending on its core scaffold .
- Solubility : Aqueous solubility varies widely; brominated nitroaromatics show moderate solubility, whereas macrolides like oscillatoxins are lipophilic, influencing their pharmacokinetic profiles .
Analytical Techniques
- GC-MS and LC-ESI-MS: Used to quantify this compound in complex mixtures (e.g., essential oils) and differentiate isomers via collision-induced dissociation (CID) fragmentation patterns . For example, ginsenosides Rf and F11 were distinguished using source-induced CID in LC-ESI-MS, a method applicable to this compound if stereoisomerism is present .
- CID Voltage Optimization : Higher charged states and longer molecular chains require increased CID voltages for fragmentation, a critical parameter for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
